NASPM trihydrochloride

Übersicht

Beschreibung

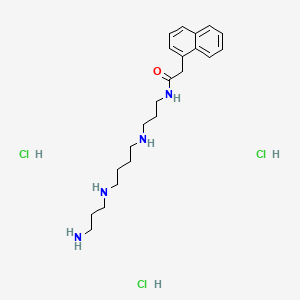

NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin . It is a calcium permeable AMPA (CP-AMPA) receptors antagonist .

Molecular Structure Analysis

The empirical formula of NASPM trihydrochloride is C22H34N4O · 3HCl . Its molecular weight is 479.91 .Chemical Reactions Analysis

NASPM selectively suppresses the inwardly rectifying and Ca2+ permeable AMPA receptors expressed in type II neurons . It has no effect on AMPA receptors in type I neurons . At -60 mV, NASPM suppresses AMPA receptors in type II neurons with an IC50 value of 0.33 µM .Physical And Chemical Properties Analysis

NASPM trihydrochloride is a white powder . It is soluble in water at a concentration of ≥20 mg/mL . It should be stored in a desiccated condition and protected from light .Wissenschaftliche Forschungsanwendungen

Inhibition of Calcium-Permeable AMPAR

NASPM trihydrochloride is used to inhibit calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor), which is significant in studying the involvement of AMPAR in various cellular processes .

Neuroprotection Against Ischemia

It has been shown to protect against ischemia-induced neuronal cell death by preventing the influx of toxic levels of Ca2+ into injured neurons .

Study of GluR2 Subunits in Calcium Permeability

NASPM can be used to study the role of GluR2 subunits in calcium permeability of AMPA receptors, which is crucial for understanding the mechanisms of neuronal signaling and plasticity .

Pharmacological Tool for Investigating AMPA Receptors

As a pharmacological tool, NASPM may be useful for investigating the physiological and pathological roles of AMPA receptors, potentially leading to the development of new agents for treating neuronal cell death and epilepsy .

Antagonist of CP-AMPA Receptors

NASPM acts as an antagonist of calcium permeable AMPA (CP-AMPA) receptors, selectively suppressing inwardly rectifying and Ca2±permeable AMPA receptors expressed in type II neurons .

Protection Against Global Ischemia-Induced Cell Death

This compound protects hippocampal neurons against global ischemia-induced cell death, highlighting its potential therapeutic applications .

Wirkmechanismus

Target of Action

NASPM trihydrochloride is a selective antagonist of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . AMPA receptors are glutamate-gated ion channels that play central roles in the mammalian brain, mediating fast excitatory synaptic transmission and underlying several forms of synaptic plasticity .

Mode of Action

NASPM trihydrochloride selectively suppresses the inwardly rectifying and Ca²⁺-permeable AMPA receptors expressed in type II neurons . It blocks AMPA receptors lacking the GluA2 subunit . The blocking effect of NASPM on the Ca²⁺-permeable AMPA receptors is use and voltage-dependent .

Biochemical Pathways

NASPM trihydrochloride’s action on AMPA receptors affects the glutamatergic synaptic transmission, which is a critical component of synaptic plasticity . Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is thought to underlie learning and memory.

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability and distribution.

Result of Action

NASPM trihydrochloride’s antagonistic action on Ca²⁺-permeable AMPA receptors can lead to changes in neuronal excitability and synaptic transmission . It has been shown to protect hippocampal neurons against global ischemia-induced cell death .

Eigenschaften

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEOJAUJWOPWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NASPM trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)

![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)

![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)

![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)

![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)